Linker Length Differentiation: Butanoic Acid (C4) vs. Pentanoic Acid (C5) Analog
The target compound features a four-carbon (butanoic acid) linker between the carbamoyl group and the terminal carboxylic acid. The closest commercially available analog, 5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid (CAS 1178188-52-7), contains a five-carbon (pentanoic acid) linker . This single methylene group difference alters the molecular weight from 277.32 g/mol to 291.35 g/mol and impacts the spatial separation between the pyrrolidine-pyridine core and the carboxylic acid terminus . For applications such as PROTAC linker design or bioconjugation, where precise spacer length dictates ternary complex formation or labeling efficiency, this structural distinction is critical for experimental reproducibility [1].
| Evidence Dimension | Carboxylic acid linker chain length (number of methylene units) |
|---|---|
| Target Compound Data | 4 carbons (butanoic acid); MW = 277.32 g/mol |
| Comparator Or Baseline | 5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid: 5 carbons (pentanoic acid); MW = 291.35 g/mol |
| Quantified Difference | Δ1 methylene unit; ΔMW = 14.03 g/mol |
| Conditions | Structural comparison based on vendor-certified molecular formulas (C14H19N3O3 vs. C15H21N3O3) . |
Why This Matters
A precise four-carbon linker length is a non-negotiable structural parameter for projects requiring exact spatial geometry, making this compound the only commercially available option with this specific scaffold, directly impacting procurement decisions.
- [1] Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. doi:10.1038/s41573-021-00371-6. View Source
